molecular formula C20H24N2O4S B267653 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

Cat. No. B267653
M. Wt: 388.5 g/mol
InChI Key: GHCLIZVMVLSQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide works by irreversibly binding to BTK, which prevents downstream signaling pathways from being activated. This leads to the inhibition of B-cell activation, proliferation, and survival. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide also inhibits the activation of other kinases in the B-cell receptor signaling pathway, including AKT and ERK.
Biochemical and Physiological Effects:
3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce apoptosis (programmed cell death) in B-cells, reduce the production of cytokines and chemokines, and inhibit the migration of B-cells to lymphoid tissues. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide also enhances the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is its potential for drug resistance, which can arise through mutations in BTK or other components of the B-cell receptor signaling pathway.

Future Directions

There are several potential future directions for the development of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide in different types of B-cell malignancies and in combination with other therapies.

Synthesis Methods

The synthesis of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide involves several steps, including the reaction of 4-aminobenzene sulfonamide with 2-(bromomethyl)tetrahydrofuran, followed by the reaction with 3-phenylpropanoic acid to yield the final product. The synthesis process has been optimized to improve the yield and purity of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide.

Scientific Research Applications

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has also been shown to inhibit B-cell receptor signaling and disrupt the interaction between B-cells and the tumor microenvironment.

properties

Product Name

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C20H24N2O4S/c23-20(13-8-16-5-2-1-3-6-16)22-17-9-11-19(12-10-17)27(24,25)21-15-18-7-4-14-26-18/h1-3,5-6,9-12,18,21H,4,7-8,13-15H2,(H,22,23)

InChI Key

GHCLIZVMVLSQTN-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.